btgB protein
CAS No.: 145715-61-3
Cat. No.: VC0233087
Molecular Formula: C15H8ClNO4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145715-61-3 |
---|---|
Molecular Formula | C15H8ClNO4 |
Molecular Weight | 0 |
Introduction
Genetic Context and Organization
Location and Association with pBFTM10
The btgB gene is located on the conjugal plasmid pBFTM10 within the B. fragilis genome. This plasmid belongs to a group of clinically relevant plasmids found in B. fragilis, including clindamycin-resistant plasmids (pBFTM10, pBF4, pBI136) and metronidazole-resistant plasmids (pIP417, pIP419, pIP421) . The genetic organization of pBFTM10 places btgB adjacent to btgA within the transfer region of the plasmid.
Relationship with btgA and oriT Region
The functional relationship between btgB and btgA appears to be tightly integrated. While btgA has been characterized as a DNA-binding protein with a helix-turn-helix motif that interacts specifically with the origin of transfer (oriT) region, btgB's precise molecular function remains less extensively documented . The oriT region itself is characterized by three sets of inverted repeats (IRI, IRII, and IRIII) and contains a putative nick site essential for the conjugation process .
Functional Characteristics of btgB
Role in Bacterial Conjugation
The most significant known function of btgB is its essential role in plasmid transfer. Experimental evidence demonstrates that both btgA and btgB are necessary for DNA transfer within B. fragilis and for mobilization by R751 in E. coli . Neither gene can function independently to facilitate conjugation, suggesting a cooperative relationship between the two proteins in the transfer mechanism.
Table 1: Essential Components for pBFTM10 Transfer
Component | Location | Function | Required for Transfer |
---|---|---|---|
btgA | pBFTM10 plasmid | DNA binding protein | Yes |
btgB | pBFTM10 plasmid | Transfer protein (specific function not fully characterized) | Yes |
oriT | Upstream of btgA | Origin of transfer containing inverted repeats and nick site | Yes |
Mobilization Capabilities
In bacterial conjugation experiments, the presence of both btgA and btgB genes in trans was required for the mobilization of the oriT region in E. coli, although the IncPβ plasmid R751 must also be coresident . This suggests that while btgA and btgB are essential for recognizing and processing the oriT region, they likely work in concert with other transfer apparatus components provided by helper plasmids like R751 to facilitate the complete conjugation process.
Structural Analysis
Hypothesized Structure-Function Relationship
Comparative Context in Bacterial Conjugation Systems
Comparison with Other Transfer Systems
The transfer mechanisms in Bacteroides species are presumed to include initiation processes similar to those found in other well-characterized conjugation systems like RP4 or the F plasmid . In these better-studied systems, conjugation typically requires an oriT region, multiple DNA binding proteins, stabilizing proteins, and a nickase that together form a relaxosome prior to single-strand DNA transfer.
Table 2: Comparison of Conjugation Systems
Conjugation System | Number of Transfer Genes | Components Required | Notes |
---|---|---|---|
pBFTM10 (B. fragilis) | 2 (btgA, btgB) | oriT region, both transfer genes | Requires helper plasmid (R751) for transfer in E. coli |
RP4 | Multiple | oriT region, two DNA binding proteins, stabilizing protein, nickase | Well-characterized system |
F plasmid | Multiple | Various transfer proteins | Model system for bacterial conjugation |
Unique Aspects of the btgA-btgB System
The relative simplicity of the pBFTM10 transfer system—requiring only two genes—contrasts with other conjugation systems that often utilize more components. This suggests that btgA and btgB may have evolved unique multifunctional properties or that they interact efficiently with existing cellular machinery to accomplish the complex process of DNA transfer .
Research Methodologies for Studying btgB
Genetic and Molecular Approaches
The functionality of btgB has primarily been studied through genetic approaches, including:
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Creation of plasmid constructs containing btgA and btgB
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Bacterial conjugation experiments measuring transfer frequencies
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Analysis of the requirements for successful conjugation in both B. fragilis and E. coli systems
Clinical and Biological Significance
Role in Antibiotic Resistance Transfer
The transfer of plasmids containing resistance genes represents a significant clinical concern, contributing to the spread of antibiotic resistance among bacterial populations. The pBFTM10 plasmid carries clindamycin resistance, and the ability of btgB (in conjunction with btgA) to facilitate plasmid transfer potentially contributes to the dissemination of this resistance marker among Bacteroides populations .
Future Research Directions
Addressing Knowledge Gaps
Several significant knowledge gaps remain regarding btgB protein that warrant further investigation:
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Detailed structural characterization of btgB protein
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Specific molecular function and interaction partners
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Potential for post-translational modifications affecting function
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Evolution and conservation across different Bacteroides species
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